Strontium hydride (SrH2)

Description

The exact mass of the compound Strontium hydride (SrH2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Strontium hydride (SrH2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium hydride (SrH2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

strontium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sr.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYCUIABXVBCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

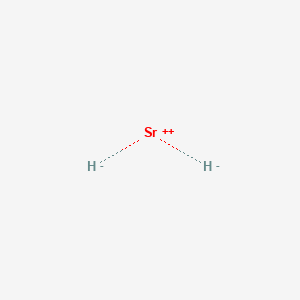

[H-].[H-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrH2, H2Sr | |

| Record name | Strontium hydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_hydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-33-9 | |

| Record name | Strontium hydride (SrH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium hydride (SrH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Strontium Hydride from Strontium Metal and Hydrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium hydride (SrH₂) is an alkaline earth metal hydride with significant potential in various chemical applications. Its utility as a potent reducing agent, a precursor for other strontium-containing compounds, and a material for hydrogen storage has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the synthesis of strontium hydride from its constituent elements, strontium metal and hydrogen gas. The document details the underlying thermodynamics and kinetics, provides a thorough experimental protocol, and outlines the necessary characterization techniques to ensure the successful synthesis of high-purity strontium hydride.

Thermodynamic and Kinetic Considerations

The direct synthesis of strontium hydride from strontium metal and hydrogen gas is an exothermic process, as described by the following reaction:

Sr(s) + H₂(g) → SrH₂(s)[1]

Understanding the thermodynamic and kinetic parameters of this reaction is crucial for optimizing the synthesis process.

Thermodynamics

The spontaneity and feasibility of the reaction are governed by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS) by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.

A summary of the standard thermodynamic data for the formation of strontium hydride is presented in the table below.

| Thermodynamic Parameter | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -181.6 | kJ/mol |

| Standard Entropy of Formation (ΔSf°) | -130.5 | J/(mol·K) |

| Standard Gibbs Free energy of Formation (ΔGf°) | -142.7 | kJ/mol |

Note: These values are for standard conditions (298.15 K and 1 bar). The negative Gibbs free energy of formation indicates that the reaction is spontaneous under standard conditions.

Kinetics

While the reaction is thermodynamically favorable, the rate at which it proceeds is dependent on several factors, primarily temperature and hydrogen pressure. The reaction between solid strontium and gaseous hydrogen is a gas-solid reaction, and its kinetics can be influenced by factors such as the surface area of the strontium metal and the diffusion of hydrogen into the metal lattice.

Experimental Protocol

This section provides a detailed methodology for the synthesis of strontium hydride from strontium metal and hydrogen gas in a laboratory setting.

Materials and Equipment

| Materials | Equipment |

| Strontium metal (ingots or turnings, ≥99% purity) | High-temperature tube furnace |

| High-purity hydrogen gas (≥99.999%) | Quartz or alumina reaction tube |

| Argon gas (high purity) | Gas handling manifold with pressure and flow controllers |

| Mineral oil (for storing strontium) | Schlenk line or glovebox for inert atmosphere handling |

| Vacuum pump | |

| Temperature controller | |

| Mortar and pestle (preferably in a glovebox) | |

| Sample holder (e.g., molybdenum or tantalum boat) |

Safety Precautions

-

Strontium metal is highly reactive and pyrophoric, especially when finely divided. It reacts vigorously with water and air. Handle strontium metal under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.[3][4][5][6]

-

Store strontium metal under mineral oil or in a sealed container under an inert atmosphere to prevent oxidation.[3]

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the experimental setup is leak-tight and operated in a well-ventilated area. Use appropriate safety measures when handling hydrogen, including grounding of equipment to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, at all times.

Experimental Procedure

Step 1: Preparation of Strontium Metal

-

If starting with strontium ingots, they need to be cut into smaller pieces to increase the surface area. This should be performed under an inert atmosphere.

-

Clean the surface of the strontium metal to remove any oxide layer. This can be done by mechanically scraping the surface in a glovebox.

-

Place the cleaned strontium metal pieces into a refractory metal boat (e.g., molybdenum or tantalum).

Step 2: Assembly of the Reaction Apparatus

-

Place the sample boat containing the strontium metal into the center of the quartz or alumina reaction tube.

-

Assemble the reaction tube within the tube furnace.

-

Connect the reaction tube to a gas handling manifold equipped with mass flow controllers for hydrogen and argon, a pressure transducer, and a vacuum pump. A schematic of a typical gas-solid reaction setup is shown below.

Step 3: Reaction Execution

-

Purging the System: Evacuate the reaction tube to a pressure below 10⁻³ mbar to remove air and moisture. Subsequently, backfill the tube with high-purity argon gas. Repeat this evacuation-backfill cycle at least three times to ensure an inert atmosphere.

-

Heating: Begin heating the furnace to the desired reaction temperature, typically in the range of 300-500°C, under a gentle flow of argon.

-

Introduction of Hydrogen: Once the desired temperature is reached and stabilized, stop the argon flow and introduce high-purity hydrogen gas into the reaction tube. The hydrogen pressure should be maintained between 1 and 5 bar.

-

Reaction Time: Allow the reaction to proceed for several hours. The exact duration will depend on the reaction temperature, hydrogen pressure, and the particle size of the strontium metal. The completion of the reaction can be monitored by observing the pressure drop in a closed system.

-

Cooling and Passivation: After the reaction is complete, stop the hydrogen flow and cool the furnace to room temperature under an inert atmosphere of argon.

Step 4: Product Handling and Storage

-

Once the reactor has cooled to room temperature, the strontium hydride product, a grayish-white powder, can be safely removed from the reaction tube inside a glovebox.

-

Strontium hydride is reactive with air and moisture. It should be handled and stored under an inert atmosphere.

Purification

The primary impurity in the synthesized strontium hydride is likely to be unreacted strontium metal. If a high-purity product is required, the reaction can be driven to completion by using a slight excess of hydrogen and ensuring a sufficiently long reaction time at an optimal temperature. For most applications, the product obtained from the direct synthesis is of sufficient purity.

Characterization

To confirm the successful synthesis and purity of the strontium hydride, several analytical techniques can be employed.

| Analytical Technique | Purpose |

| X-ray Diffraction (XRD) | To identify the crystal structure of the product and confirm the formation of the orthorhombic phase of SrH₂. It can also be used to detect the presence of unreacted strontium metal or strontium oxide as impurities. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the synthesized strontium hydride and to quantify the hydrogen content by observing the mass loss upon heating under an inert atmosphere. |

| Differential Scanning Calorimetry (DSC) | To study the thermal transitions, such as decomposition, of strontium hydride. |

| Infrared (IR) and Raman Spectroscopy | To identify the vibrational modes of the Sr-H bonds in the hydride. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of strontium hydride.

References

Unveiling the Orthorhombic Architecture of Strontium Hydride: A Technical Guide to the Pnma Crystal Structure

For Immediate Release

A comprehensive technical guide detailing the crystallographic properties of strontium hydride (SrH₂) in its stable orthorhombic Pnma phase. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing critical data, detailed experimental protocols, and visual representations of its structural and ionic transport characteristics.

Introduction

Strontium hydride (SrH₂), a saline hydride, is a material of significant interest due to its hydrogen storage capabilities and its role as a precursor in the synthesis of other complex hydrides. Under ambient conditions, SrH₂ adopts a cotunnite-type orthorhombic crystal structure, characterized by the Pnma space group.[1] A thorough understanding of this crystal structure is paramount for predicting its chemical and physical behaviors, including its ionic conductivity and phase stability under varying conditions. This guide presents a detailed overview of the Pnma crystal structure of strontium hydride, including its crystallographic data, experimental determination protocols, and a visualization of hydride ion migration pathways.

Crystal Structure of Strontium Hydride (Pnma)

At standard temperature and pressure, strontium hydride crystallizes in the orthorhombic Pnma space group (No. 62). This structure is isostructural with cotunnite (PbCl₂). In this arrangement, each strontium (Sr²⁺) cation is coordinated to nine hydride (H⁻) anions, forming a complex three-dimensional network.[1][2]

Crystallographic Data

The precise structural parameters of the Pnma phase of SrH₂ have been determined through experimental techniques, primarily X-ray and neutron diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (62) |

| Lattice Parameters | a = 6.35 Å |

| b = 3.87 Å | |

| c = 7.33 Å | |

| α = β = γ = 90° | |

| Atomic Positions | Sr (Wyckoff: 4c) |

| x = 0.25 | |

| y = 0.25 | |

| z = 0.11 | |

| H1 (Wyckoff: 4c) | |

| x = 0.03 | |

| y = 0.25 | |

| z = 0.36 | |

| H2 (Wyckoff: 4c) | |

| x = 0.16 | |

| y = 0.75 | |

| z = 0.6 | |

| Bond Distances | Sr–H: 2.42–2.82 Å |

Experimental Protocols

The determination of the crystal structure of strontium hydride, particularly the precise location of the hydrogen atoms, requires a combination of synthesis and advanced characterization techniques.

Synthesis of Strontium Hydride

A common method for the synthesis of alkaline earth hydrides like SrH₂ is through the direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.

Materials:

-

Strontium metal (99.5% purity or higher)

-

High-purity hydrogen gas (H₂)

-

Inert gas (e.g., Argon)

Procedure:

-

A sample of strontium metal is placed in a reaction chamber made of a material that is inert to strontium at high temperatures (e.g., a molybdenum or tantalum crucible).

-

The chamber is evacuated to a high vacuum to remove any residual air and moisture.

-

The chamber is then purged with an inert gas, such as argon.

-

The temperature of the chamber is gradually increased.

-

Once the desired temperature is reached, high-purity hydrogen gas is introduced into the chamber.

-

The reaction is allowed to proceed for a set duration to ensure complete hydrogenation.

-

After the reaction is complete, the chamber is slowly cooled to room temperature under a hydrogen or inert gas atmosphere.

-

The resulting strontium hydride product, typically a grayish powder, is handled under an inert atmosphere to prevent reaction with air and moisture.

Crystallographic Characterization

Due to the low scattering cross-section of hydrogen with X-rays, a combination of X-ray and neutron diffraction is crucial for a complete structural elucidation.

3.2.1. Powder X-ray Diffraction (XRD)

Objective: To determine the phase purity, space group, and lattice parameters of the synthesized SrH₂.

Methodology:

-

A small amount of the powdered SrH₂ sample is carefully loaded into a sample holder under an inert atmosphere to prevent oxidation.

-

The sample is mounted in a powder X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The diffracted X-rays are collected by a detector as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is analyzed using Rietveld refinement software. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data to refine the lattice parameters, and atomic positions of the strontium atoms.

3.2.2. Neutron Powder Diffraction (NPD)

Objective: To precisely determine the positions of the hydrogen (or deuterium) atoms within the crystal lattice.

Methodology:

-

For neutron diffraction studies, a deuterated sample (SrD₂) is often synthesized following a similar procedure as for SrH₂, but using deuterium gas (D₂). Deuterium is used because it has a larger coherent neutron scattering length compared to protium (¹H), making it more "visible" in the diffraction experiment.[1]

-

The deuterated powder is loaded into a vanadium sample can, which is chosen for its low neutron scattering cross-section.

-

The sample is placed in a neutron powder diffractometer at a neutron source (e.g., a spallation neutron source or a nuclear reactor).

-

A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

-

The neutron diffraction data is then analyzed using the Rietveld refinement method. The positions of both the strontium and deuterium atoms are refined to obtain a complete and accurate crystal structure.

Hydride Ion Migration Pathway

The Pnma structure of strontium hydride provides channels for the migration of hydride ions (H⁻), which is fundamental to its properties as an ionic conductor. First-principles calculations have been used to model the migration pathway and the associated energy barriers.

Caption: A simplified representation of the hydride ion migration path within the Pnma crystal structure of SrH₂, highlighting the energy barriers at intermediate sites.

Pressure-Induced Phase Transition

Under the application of high pressure, strontium hydride undergoes a structural phase transition from the orthorhombic Pnma phase to a hexagonal P6₃/mmc phase. This transition is accompanied by a significant change in the material's electronic and ionic transport properties.

Caption: The reversible pressure-induced phase transition of strontium hydride between the Pnma and P6₃/mmc space groups.

Conclusion

The Pnma crystal structure of strontium hydride provides a foundational framework for understanding its solid-state properties. The detailed crystallographic data and experimental protocols outlined in this guide offer a critical resource for the scientific community. The visualization of the hydride ion migration pathway and the pressure-induced phase transition further illuminates the dynamic nature of this important material, paving the way for future research and applications in energy storage and materials science.

References

An In-depth Technical Guide to the Thermodynamic Properties of Strontium Dihydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium dihydride (SrH₂), a saline hydride, is a compound of growing interest in various scientific and industrial fields. Its potential applications as a reducing agent, a precursor for other strontium-containing compounds, and in hydrogen storage technologies necessitate a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core thermodynamic properties of strontium dihydride, supported by detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of strontium dihydride are governed by its key thermodynamic parameters. These values are crucial for predicting reaction equilibria, energy requirements for synthesis and decomposition, and for the design of processes involving SrH₂.

Data Presentation

The following tables summarize the essential thermodynamic and physical properties of strontium dihydride.

| Property | Value | Units | Notes |

| Molar Mass | 89.636 | g/mol | |

| Density | 3.26 | g/cm³ | [1][2] |

| Melting Point | 1050 | °C | Decomposes[1] |

| Crystal Structure | Orthorhombic (cotunnite-type) | Space group Pnma[2] |

| Thermodynamic Parameter | Calculated Value (at 298 K) | Units |

| Standard Enthalpy of Formation (ΔHf°) | -176.7 | kJ/mol |

| Standard Molar Entropy (S°) | 48.3 | J/(mol·K) |

| Specific Heat Capacity (Cp) | 44.7 | J/(mol·K) |

Note: The calculated thermodynamic values are based on density functional theory (DFT) as reported by Hector et al. (2007).

Experimental Protocols

A detailed understanding of the synthesis of strontium dihydride is paramount for its practical application. The primary method for the preparation of SrH₂ is through the direct reaction of elemental strontium with hydrogen gas at elevated temperatures.

Synthesis of Strontium Dihydride

Objective: To synthesize strontium dihydride (SrH₂) from high-purity strontium metal and hydrogen gas.

Materials:

-

Strontium metal (99.5% purity or higher)

-

High-purity hydrogen gas (H₂)

-

Inert gas (e.g., Argon)

Equipment:

-

Tube furnace with temperature control

-

Quartz or alumina reaction tube

-

Gas handling system with mass flow controllers

-

Vacuum pump

-

Glovebox with an inert atmosphere

Procedure:

-

Preparation of Reactants: Inside an inert atmosphere glovebox, a known quantity of strontium metal is cleaned of any surface oxides and placed into a molybdenum or tantalum crucible. The crucible is then positioned within the reaction tube.

-

Assembly and Purging: The reaction tube is sealed and connected to the gas handling system. The system is then evacuated to a high vacuum to remove any residual air and moisture. Subsequently, the system is purged with high-purity argon gas. This evacuation and purging cycle is repeated multiple times to ensure an inert environment.

-

Hydrogenation: The flow of argon is stopped, and high-purity hydrogen gas is introduced into the reaction system. The pressure of the hydrogen gas is maintained at a slight positive pressure.

-

Heating Profile: The tube furnace is heated to a temperature of 300-400 °C.[2] The reaction of strontium with hydrogen is exothermic and typically initiates as the temperature rises.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop in the closed system as hydrogen is consumed. The reaction is considered complete when the hydrogen pressure stabilizes.

-

Cooling and Passivation: After the reaction is complete, the furnace is slowly cooled to room temperature under a continuous flow of hydrogen. Once at room temperature, the hydrogen is purged from the system with an inert gas like argon.

-

Sample Handling: The resulting strontium dihydride, a grayish-white powder, is handled exclusively under an inert atmosphere to prevent reaction with air and moisture.

Safety Precautions:

-

Strontium metal is highly reactive and pyrophoric in powdered form.

-

Hydrogen gas is flammable and can form explosive mixtures with air.

-

The synthesis should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Visualizations

To aid in the conceptual understanding of the synthesis process and the structural relationships of strontium dihydride, the following diagrams are provided.

Conclusion

This technical guide has provided a detailed overview of the core thermodynamic properties of strontium dihydride, including its enthalpy of formation, entropy, and specific heat capacity. A comprehensive experimental protocol for its synthesis via direct combination of the elements has been outlined, emphasizing the necessary safety precautions. The provided visualizations offer a clear depiction of the synthesis workflow and the structural relationship of its phases. This information is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of strontium dihydride. Further experimental validation of the calculated thermodynamic data is encouraged to refine our understanding of this important compound.

References

An In-Depth Technical Guide to the Strontium-Strontium Hydride (Sr-SrH₂) Phase Diagram

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The strontium-hydrogen system is a cornerstone within the broader field of alkaline earth metal hydrides. Strontium dihydride (SrH₂), a saline hydride, exhibits distinct physicochemical properties that are foundational to materials science and have implications in various research domains.[1][2] Understanding the phase equilibria between strontium (Sr) and strontium dihydride (SrH₂) is critical for predicting material behavior under varying temperature and composition conditions. This technical guide provides a comprehensive analysis of the Sr-SrH₂ phase diagram, detailing the quantitative data, experimental protocols used in its determination, and logical workflows.

Phase Diagram Analysis

The Sr-SrH₂ phase diagram describes the thermodynamic relationships between strontium and its hydride as a function of temperature and hydrogen concentration.[1] The system is characterized by a peritectic reaction, multiple allotropic transformations, and defined solubility limits of SrH₂ in the strontium metal matrix.[1][3]

Key features of the diagram include:

-

Melting Point of Strontium: Pure strontium melts at 768°C.[1]

-

Peritectic Reaction: At 880°C, a peritectic transformation occurs where the liquid phase reacts with solid SrH₂ to form a solid solution of hydrogen in β-strontium (β-Sr).[1][3]

-

Maximum Solubility: The maximum solubility of SrH₂ in solid strontium is 38 mole % at the peritectic temperature of 880°C.[1][3]

-

Allotropic Transformations:

Quantitative Data Summary

The critical quantitative data for the Sr-SrH₂ system, as determined by experimental investigation, are summarized in the tables below for ease of reference and comparison.

Table 1: Invariant Reactions and Transition Points in the Sr-SrH₂ System

| Temperature (°C) | Mole % SrH₂ | Reaction Type | Phases in Equilibrium |

| 880 | 38.0 | Peritectic | Liquid, SrH₂, β-Sr(H) |

| 855 | ~100 | Allotropic (SrH₂) | α-SrH₂ ↔ β-SrH₂ |

| 768 | 0 | Melting (Sr) | Liquid ↔ β-Sr |

| 555 | 0 - 12.8 | Allotropic (Sr) | β-Sr(H) ↔ α-Sr(H) |

| ~240 | > 0 | Allotropic (Sr) | α-Sr(H) ↔ α'-Sr(H) |

Data sourced from Peterson & Colburn.[1][3]

Table 2: Solubility of Strontium Hydride (SrH₂) in Solid Strontium

| Temperature (°C) | Solubility (Mole % SrH₂) |

| 597 | 12.8 |

| 212 | 2.45 |

This data illustrates the decreasing solubility of the hydride phase in the metal phase at lower temperatures. Sourced from Peterson & Colburn.[3]

Experimental Protocols

The determination of the Sr-SrH₂ phase diagram relied on a combination of three primary experimental techniques: thermal analysis, isothermal equilibration with chemical analysis, and X-ray diffraction.[1]

Thermal Analysis

This method was employed to identify the temperatures of phase transitions, such as melting, peritectic, and allotropic transformations, which are indicated by thermal arrests during heating or cooling cycles.

-

Sample Preparation: Strontium metal and a controlled amount of hydrogen were placed in a stainless steel capsule. For samples with a specific hydride composition, the capsule was welded shut to prevent hydrogen loss.[3]

-

Apparatus: A differential thermal analysis (DTA) setup was used. A differential thermocouple, with one junction in the sample capsule and the other in an empty reference capsule, provided high sensitivity to detect thermal events.[3]

-

Procedure:

-

The prepared capsules were placed in the DTA apparatus.

-

Samples were heated and cooled at controlled rates (up to 10°C per minute).[3]

-

The temperature difference between the sample and the reference was recorded as a function of the sample temperature.

-

Thermal arrests (plateaus or changes in the slope of the heating/cooling curve) indicated the temperature of a phase transition.

-

Isothermal Equilibration and Chemical Analysis

This technique was crucial for accurately determining the solubility limits of SrH₂ in solid strontium, especially at temperatures below the major thermal events where DTA is less sensitive.

-

Procedure:

-

A sample of pure strontium metal was held at a constant, predetermined temperature while in direct contact with strontium hydride powder. This ensures a hydrogen-saturated environment.[3]

-

The system was held at this temperature for a sufficient duration (up to 48 hours at lower temperatures) to allow the strontium metal to reach its equilibrium hydrogen saturation point.[3]

-

After equilibration, the sample was rapidly quenched to room temperature to lock in the high-temperature phase compositions.

-

The equilibrated metal phase was then physically separated from the excess hydride.

-

The hydrogen content of the metal phase was precisely measured using a vacuum fusion technique to determine the exact composition at the equilibration temperature.[3]

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD was used to identify the crystal structures of the different phases and to confirm the phase transitions observed via thermal analysis, particularly the allotropic transformation in strontium metal at lower temperatures.[2][3]

-

Sample Preparation: A massive (solid) strontium sample was used instead of a powder to minimize surface contamination.[3] The sample was loaded into a Vycor tube inside a helium-filled glove box to maintain an inert atmosphere.[3]

-

Apparatus: The Vycor tube, featuring a thin window for X-ray penetration, was evacuated and placed in a custom-built chamber equipped with electrical resistance windings for heating up to 400°C.[3] A thermocouple was placed approximately 1 mm beneath the sample surface to measure the temperature.[3]

-

Procedure:

-

A collimated X-ray beam was directed at the sample surface at a small angle.[3]

-

Diffraction patterns were recorded on a photographic plate as the sample was heated through the temperature range of interest.[3]

-

Changes in the diffraction patterns, corresponding to a shift in crystal structure (e.g., face-centered cubic to hexagonal close-packed), were used to confirm the transition temperatures.[3]

-

Visualizations: Workflows and Phase Relationships

To clarify the interconnectedness of the experimental procedures and the resulting phase relationships, the following diagrams are provided.

Caption: Experimental workflow for determining the Sr-SrH₂ phase diagram.

References

An In-depth Technical Guide to the Molecular Structure of Strontium Hydride Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of strontium hydride complexes. The information is curated for researchers, scientists, and professionals in drug development who are interested in the burgeoning field of alkaline earth metal hydrides and their potential applications.

Introduction to Strontium Hydride Complexes

Strontium hydride complexes are a class of organometallic compounds featuring one or more hydride ligands (H⁻) bonded to a strontium metal center. These complexes are highly reactive and have gained increasing attention for their potential applications in catalysis, including hydrogenation and hydrosilylation reactions.[1] The stabilization of these reactive species is typically achieved through the use of sterically demanding ligands, which kinetically prevent ligand exchange and decomposition pathways.[2] This guide will delve into the synthesis, molecular structure, and spectroscopic characterization of these fascinating compounds.

Synthesis of Dimeric Strontium Hydride Complexes

The most common synthetic route to molecular strontium hydride complexes is the hydrogenolysis of a strontium-alkyl or strontium-amide precursor.[3] This process involves the cleavage of a Sr-C or Sr-N bond by dihydrogen (H₂), leading to the formation of the desired strontium hydride complex and a corresponding alkane or amine byproduct. The use of bulky ancillary ligands is crucial for the successful isolation of these complexes.

Experimental Protocol: Synthesis of [(TpAd,iPr)Sr(μ-H)]₂

This protocol details the synthesis of a representative dimeric strontium hydride complex supported by the superbulky hydrotris(pyrazolyl)borate ligand, [(TpAd,iPr)Sr(μ-H)]₂.[4][5]

Materials:

-

[(TpAd,iPr)Sr{CH(SiMe₃)₂}] (strontium alkyl precursor)[4]

-

Hexane (anhydrous)

-

Dihydrogen (H₂) gas (high purity)

-

Standard Schlenk line and glovebox equipment

-

High-pressure reactor

Procedure:

-

In an inert atmosphere glovebox, a high-pressure reactor is charged with a solution of [(TpAd,iPr)Sr{CH(SiMe₃)₂}] in anhydrous hexane.[4]

-

The reactor is sealed, removed from the glovebox, and connected to a high-pressure hydrogen line.

-

The reactor is pressurized with 20 atm of H₂ gas.[4]

-

The reaction mixture is stirred at room temperature for the specified reaction time (as determined by monitoring the reaction progress).

-

Upon completion, the reactor is carefully depressurized, and the resulting suspension is brought back into the glovebox.

-

The crude product is isolated by filtration and washed with cold hexane to remove any soluble impurities.

-

Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated hexane solution of the product.[4]

Workflow for the Synthesis of [(TpAd,iPr)Sr(μ-H)]₂

Caption: General workflow for the synthesis of the dimeric strontium hydride complex [(TpAd,iPr)Sr(μ-H)]₂.

Molecular Structure Determination

The precise molecular structure of strontium hydride complexes is elucidated primarily through single-crystal X-ray diffraction. Due to the air- and moisture-sensitive nature of these compounds, specialized handling techniques are required.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., inside a glovebox). The crystal is coated with a layer of inert oil (e.g., perfluoropolyether oil) to protect it from the atmosphere.[2] The crystal is then mounted on a cryo-loop.[2]

-

Data Collection: The mounted crystal is transferred to the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device (typically operating at 100-150 K).[2] The low temperature helps to minimize thermal motion and potential degradation of the crystal. A stream of cold, dry nitrogen gas maintains an inert environment during data collection.[2]

-

Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure. The positions of the heavy atoms (Sr) are typically located first, followed by the lighter atoms (N, C). The hydride ligands, which have low electron density, can sometimes be located from the difference Fourier map, but their positions are often refined with constraints or confirmed by other methods.[5]

Structural Data of Representative Strontium Hydride Complexes

The structural parameters of strontium hydride complexes vary depending on the nature of the ancillary ligand. The following table summarizes key bond lengths and angles for some representative dimeric strontium hydride complexes.

| Complex | Sr-H Bond Lengths (Å) | Sr···Sr Distance (Å) | Ligand System | Reference |

| [(TpAd,iPr)Sr(μ-H)]₂ | 2.16(4) - 2.42(4) | 3.9249(7) | Hydrotris(pyrazolyl)borate | [4][5] |

| [(BDIDiPeP)Sr(μ-H)]₂ | Data not available | Data not available | β-diketiminate | [5] |

| [(NCN)Sr(μ-H)]₂ | Data not available | Data not available | Amidinate | [5] |

Note: "Data not available" indicates that the specific values were not found in the searched literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of strontium hydride complexes in solution.

¹H NMR Spectroscopy

The hydride ligands in strontium hydride complexes typically resonate in a characteristic upfield region of the ¹H NMR spectrum. However, for heavier alkaline earth metal hydrides, the chemical shifts can be further downfield compared to their lighter congeners.

-

[(TpAd,iPr)Sr(μ-H)]₂: The hydride signal for this complex appears as a singlet at 6.97 ppm in C₆D₆.[5] This downfield shift, compared to many transition metal hydrides, is characteristic of these s-block metal hydrides.[5]

Experimental Protocol: NMR Sample Preparation

Due to their high reactivity, NMR samples of strontium hydride complexes must be prepared under strictly anaerobic and anhydrous conditions.

-

Glovebox Preparation: All glassware (NMR tube, vials, pipettes) is thoroughly dried in an oven and cooled under vacuum before being transferred into an inert atmosphere glovebox.

-

Sample Dissolution: The strontium hydride complex is dissolved in a deuterated solvent (e.g., C₆D₆) that has been rigorously dried and degassed.

-

Transfer to NMR Tube: The solution is transferred to the NMR tube, which is then sealed with a tight-fitting cap. For highly sensitive samples, a J-Young NMR tube, which can be sealed with a PTFE valve, is recommended.

-

Sealing and Transport: The sealed NMR tube is then carefully removed from the glovebox and transported to the NMR spectrometer for analysis.

Logical Relationship of Characterization Techniques

Caption: Relationship between synthesis and primary characterization techniques for strontium hydride complexes.

Conclusion

The study of strontium hydride complexes is a rapidly developing area of main group chemistry. The ability to stabilize these reactive species with bulky ligands has opened the door to a deeper understanding of their molecular structure and reactivity. The detailed experimental protocols and structural data presented in this guide provide a valuable resource for researchers seeking to explore the chemistry of these fascinating compounds and their potential applications in catalysis and beyond. Further research, including computational studies, will continue to unravel the nuances of bonding and reactivity in these unique molecular systems.

References

- 1. Kinetic stabilisation of a molecular strontium hydride complex using an extremely bulky amidinate ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. ncl.ac.uk [ncl.ac.uk]

- 3. depts.washington.edu [depts.washington.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity of Strontium Hydride Supported by the Superbulky Hydrotris(pyrazolyl)borate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Allotropic Transformations of Strontium Hydride: A Technical Guide

Abstract

Strontium hydride (SrH₂), a saline hydride, exhibits a rich polymorphism, undergoing structural transformations under the influence of both temperature and pressure. Understanding these allotropic forms is crucial for applications ranging from hydrogen storage to high-pressure material science. This technical guide provides a comprehensive overview of the known allotropic transformations of strontium hydride. It consolidates crystallographic data, details the experimental protocols for synthesis and characterization, and presents logical workflows for analysis. The information is intended to serve as a foundational resource for researchers in materials science and related fields.

Introduction to Strontium Hydride Allotropy

Strontium hydride (SrH₂) is a salt-like hydride that, under ambient conditions, exists as a stable orthorhombic crystalline solid.[1] Like other alkaline earth hydrides, its structure and properties can be significantly altered by external stimuli. The primary allotropic transformations observed in SrH₂ are driven by high temperatures and high pressures, leading to changes in its crystal lattice, density, and electronic properties. These transformations are fundamental to understanding the material's phase diagram and predicting its behavior in various technological applications.

Allotropic Phases and Transformation Data

Strontium hydride is known to exist in at least three distinct allotropic forms, with a fourth predicted theoretically at very high pressures. The transformations between these phases are characterized by specific temperature and pressure thresholds.

Data Presentation

The quantitative data for the known and predicted allotropes of strontium hydride are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data of Strontium Hydride Allotropes

| Allotrope Name | Phase | Crystal System | Space Group | Lattice Parameters (Å) | Unit Cell Volume (ų) | Conditions |

| α-SrH₂ | Ambient Pressure | Orthorhombic | Pnma (No. 62) | a = 6.364, b = 3.875, c = 7.343 | 181.08 | Ambient T, P |

| β-SrH₂ | High Temperature | Not Determined | Not Determined | Not Determined | Not Determined | > 855 °C |

| γ-SrH₂ | High Pressure | Hexagonal | P6₃/mmc (No. 194) | a = 4.12, c = 5.68 | 83.51 | > 8.2 GPa, Room T |

| δ-SrH₂ | High Pressure (Predicted) | Hexagonal | AlB₂-type | Not Determined | Not Determined | > 115 GPa (Theoretical) |

Note: The crystal structure and lattice parameters for the high-temperature β-SrH₂ phase are not well-documented in the available literature.

Table 2: Allotropic Transformation Conditions

| Transformation | Transition Temperature (°C) | Transition Pressure (GPa) | Notes |

| α-SrH₂ ↔ β-SrH₂ | 855 | - | Temperature-induced reversible transformation. |

| α-SrH₂ → γ-SrH₂ | Room Temperature | ~8.2 - 8.4 | Pressure-induced reversible transformation. |

| γ-SrH₂ → δ-SrH₂ | Room Temperature | > 115 | Theoretically predicted transformation. |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of strontium hydride allotropes. The following sections outline the key experimental procedures.

Synthesis of Strontium Hydride (α-SrH₂)

Strontium hydride is typically synthesized by the direct reaction of pure strontium metal with high-purity hydrogen gas at elevated temperatures.

-

Apparatus: A Sieverts-type apparatus or a tube furnace equipped with a gas flow system and a reaction chamber made of a material inert to strontium (e.g., tantalum, molybdenum, or alumina).

-

Reactants:

-

High-purity strontium metal (99.5% or higher).

-

High-purity hydrogen gas (99.999% or higher), further purified using a getter if necessary.

-

-

Procedure:

-

Clean the strontium metal surface to remove any oxide layer. This is typically done inside an inert atmosphere glovebox by mechanical scraping.

-

Place the cleaned strontium metal into the reaction chamber.

-

Assemble the reaction chamber into the furnace setup and evacuate the system to a high vacuum (<10⁻⁵ Torr) to remove atmospheric contaminants.

-

Heat the strontium metal under vacuum to an initial temperature of approximately 200-250 °C.

-

Slowly introduce purified hydrogen gas into the reaction chamber.

-

Raise the temperature to 300-400 °C while maintaining a hydrogen atmosphere. The reaction is exothermic. Sr (s) + H₂ (g) → SrH₂ (s)

-

Maintain these conditions for several hours to ensure complete hydrogenation. The reaction progress can be monitored by the pressure drop in the hydrogen supply.

-

After the reaction is complete, cool the sample slowly to room temperature under a hydrogen atmosphere.

-

The resulting product is a grayish-white powder of α-SrH₂. Handle and store the product under an inert atmosphere (e.g., argon) as it is sensitive to moisture and air.[2][3]

-

Characterization of the High-Temperature Transformation (α ↔ β)

The temperature-induced allotropic transformation is studied using thermal analysis techniques.

-

Apparatus: Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) instrument capable of reaching temperatures above 900 °C, coupled with a thermogravimetric analyzer (TGA).

-

Procedure:

-

Load a small quantity (5-10 mg) of the synthesized α-SrH₂ powder into a crucible made of an inert material (e.g., platinum or alumina) inside an inert atmosphere glovebox.

-

Place the crucible into the DTA/DSC furnace.

-

Purge the furnace with a high-purity inert gas (e.g., argon) to prevent oxidation.

-

Heat the sample from room temperature to approximately 900-1000 °C at a controlled rate (e.g., 5-10 °C/min).

-

Record the heat flow (DSC) or temperature difference (DTA) signal as a function of temperature. A thermal event (an endothermic peak upon heating) will be observed at the transition temperature.

-

Cool the sample back to room temperature at the same controlled rate to observe the corresponding exothermic peak, confirming the reversibility of the transition.

-

The allotropic transformation in strontium hydride has been identified at 855 °C through such thermal analysis.

-

Characterization of High-Pressure Transformations (α → γ)

High-pressure allotropic transformations are investigated in situ using powder X-ray diffraction (XRD) with a diamond anvil cell (DAC).

-

Apparatus:

-

A diamond anvil cell (DAC) with diamond culets of appropriate size (e.g., 300-500 µm).

-

A gasket made of a hard material (e.g., rhenium or stainless steel), pre-indented to create a sample chamber.

-

A high-brilliance X-ray source, typically a synchrotron beamline, providing monochromatic X-rays (e.g., λ = 0.3-0.7 Å).[4]

-

An area detector (e.g., CCD or image plate) for collecting diffraction patterns.

-

A ruby fluorescence spectroscopy system for pressure calibration.

-

-

Procedure:

-

DAC Loading: Inside a glovebox, place a small amount of finely ground α-SrH₂ powder into the sample chamber drilled in the gasket. A few microscopic ruby spheres are added alongside the sample to serve as a pressure marker.[5]

-

Pressure Medium: A pressure-transmitting medium (PTM) is added to the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. For hydrides, an inert PTM like helium, neon, or silicone oil is used.[6]

-

Pressure Application: The DAC is sealed and pressure is applied incrementally by tightening the screws of the cell.

-

In Situ Measurement: At each pressure step, the DAC is mounted on the diffractometer. a. The pressure is measured by focusing a laser on a ruby sphere and analyzing the wavelength shift of its fluorescence R1 line. b. An X-ray diffraction pattern of the sample is collected.

-

Data Analysis: The collected 2D diffraction images are integrated into 1D intensity vs. 2θ patterns. These patterns are analyzed to identify the crystal structure. As pressure increases beyond ~8 GPa, new diffraction peaks corresponding to the hexagonal γ-SrH₂ (P6₃/mmc) phase will appear, while the peaks of the orthorhombic α-SrH₂ (Pnma) phase diminish. This allows for the precise determination of the transition pressure and the crystal structure of the new phase.[5][7]

-

Visualization of Processes

Diagrams created using the DOT language provide clear visual representations of the phase relationships and experimental workflows.

Allotropic Transformation Pathway

The following diagram illustrates the relationship between the different allotropes of strontium hydride as a function of temperature and pressure.

Experimental Workflow for High-Pressure XRD Analysis

This diagram outlines the logical sequence of steps involved in the high-pressure characterization of strontium hydride using a diamond anvil cell.

References

- 1. researchgate.net [researchgate.net]

- 2. labpartnering.org [labpartnering.org]

- 3. US9663364B2 - Method of making alkali metal hydrides - Google Patents [patents.google.com]

- 4. arxiv.org [arxiv.org]

- 5. excillum.com [excillum.com]

- 6. The varying temperature- and pressure-induced phase transition pathways in hybrid improper ferroelectric Sr3Sn2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hpstar.ac.cn [hpstar.ac.cn]

Theoretical Prediction of Novel Strontium Polyhydrides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for high-temperature superconductors has identified hydrogen-rich materials under extreme pressures as a fertile ground for discovery. Following the theoretical prediction and subsequent experimental confirmation of near-room-temperature superconductivity in hydrides of elements like sulfur, lanthanum, and yttrium, attention has increasingly turned to other groups in the periodic table. Alkaline earth metals, particularly strontium, are promising candidates for forming novel polyhydrides with unique crystal structures and potentially high superconducting transition temperatures (Tc).

This technical guide provides an in-depth overview of the theoretical predictions concerning novel strontium polyhydrides. It summarizes the current state of computational research, detailing the predicted stable phases, their crystal structures, and electronic properties. Furthermore, it outlines the methodologies for their theoretical prediction and proposes experimental protocols for their synthesis and characterization.

Predicted Crystal Structures and Properties of Strontium Polyhydrides

First-principles calculations, primarily using density functional theory (DFT), coupled with crystal structure prediction algorithms like particle swarm optimization, have been instrumental in exploring the strontium-hydrogen (Sr-H) phase diagram under high pressure. These studies predict the stability of several novel strontium polyhydrides with unusual stoichiometries, such as SrH₄, SrH₆, SrH₁₀, and SrH₁₂.[1]

A remarkable feature of these predicted high-pressure phases is the diversity of their hydrogenic motifs. As pressure increases, the hydrogen sublattice evolves from isolated hydride ions (H⁻) and molecular H₂ units to more complex structures.[1] In SrH₆, for instance, the structure transitions from containing monatomic hydrogen to bent H₃ units at around 200 GPa, which then form spiral chains at higher pressures.[1] A particularly interesting prediction is the formation of a graphene-like puckered hexagonal honeycomb layer of hydrogen atoms in SrH₁₀ at 300 GPa.[1]

While the potential for high-temperature superconductivity in strontium polyhydrides is a major driver of this research, specific predicted Tc values for the binary compounds (SrHₓ) are not as widely reported as for other alkaline earth hydrides like CaH₆. However, the diverse and complex hydrogenic structures, combined with the high density of states at the Fermi level in many of these predicted phases, suggest that they are strong candidates for superconductivity.

Recent theoretical work has also explored ternary strontium hydrides, which have shown significant promise. For instance, in the La-Sr-H system, several stable and metastable hydrides have been predicted at 200 GPa, with some exhibiting very high superconducting transition temperatures.[2] LaSrH₂₁ is predicted to have a Tc of 211 K, attributed to its unique H₁₂ ring structures.[2] Other predicted ternary compounds like LaSrH₁₂, LaSr₂H₁₈, and LaSr₃H₂₄, which contain distorted H₂₄ cages, are also predicted to be high-temperature superconductors.[2]

Data Presentation: Predicted Strontium Polyhydrides

The following table summarizes the quantitative data from theoretical predictions for various strontium polyhydrides.

| Stoichiometry | Pressure Range (GPa) | Space Group | Predicted Superconducting Transition Temperature (Tc) (K) |

| Binary Hydrides | |||

| SrH₄ | Stable up to at least 150 GPa | Not specified in results | Not reported |

| SrH₆ | Stable from 50 to at least 250 GPa | Not specified in results | Not reported |

| SrH₁₀ | Stable from 50 to at least 300 GPa | Not specified in results | Not reported |

| Ternary Hydrides (La-Sr-H System) | |||

| LaSrH₁₂ | Dynamically stable down to 30 GPa | Not specified in results | 160 K at 200 GPa[2] |

| LaSr₂H₁₈ | Stable at 200 GPa | C2/m | 167 K at 200 GPa[2] |

| LaSr₃H₂₄ | Stable at 200 GPa | R-3m | 169 K at 200 GPa[2] |

| LaSrH₂₁ | Stable at 200 GPa | Not specified in results | 211 K at 200 GPa[2] |

Experimental Protocols

The synthesis and characterization of the predicted strontium polyhydrides require specialized high-pressure techniques. The following is a detailed hypothetical methodology for a key experiment.

Experiment: High-Pressure Synthesis and In-Situ Structural Characterization of a Novel Strontium Polyhydride

Objective: To synthesize a predicted strontium polyhydride (e.g., SrH₁₀) and determine its crystal structure under high pressure.

Methodology:

-

Sample Loading:

-

A symmetric diamond anvil cell (DAC) with beveled culet diamonds is used to generate high pressures.

-

A small piece of high-purity strontium metal is loaded into the sample chamber of a pre-indented gasket.

-

The DAC is then loaded into a glovebox with a controlled inert atmosphere (e.g., argon) to prevent oxidation of the strontium.

-

Liquid hydrogen, serving as both a reactant and a pressure-transmitting medium, is loaded into the sample chamber using a gas-loading system.

-

-

Pressure Application and Synthesis:

-

The pressure within the DAC is gradually increased at room temperature. The pressure is calibrated using the ruby fluorescence method.

-

Once the target pressure for the synthesis of SrH₁₀ (e.g., 50 GPa) is reached, the sample is heated to induce the reaction between strontium and hydrogen.

-

Pulsed laser heating is employed, with a laser beam focused on the sample through one of the diamond anvils. The temperature is monitored using pyrometry.

-

-

In-Situ Characterization:

-

Synchrotron X-ray diffraction (XRD) is performed in-situ at the target pressure and after heating to determine the crystal structure of the synthesized compound.

-

The DAC is mounted on a high-precision goniometer at a synchrotron beamline.

-

A monochromatic X-ray beam is focused on the sample, and the diffraction pattern is collected on an area detector.

-

The collected XRD patterns are analyzed to identify the Bragg peaks of the new strontium polyhydride phase.

-

The crystal structure is solved and refined from the diffraction data to determine the space group and atomic positions.

-

-

Decompression and Stability Analysis:

-

The pressure is gradually decreased to study the stability of the synthesized phase upon decompression. XRD patterns are collected at various pressure points during this process.

-

Mandatory Visualization

Caption: Workflow for the theoretical prediction of novel materials.

This in-depth technical guide provides a comprehensive overview of the theoretical landscape of novel strontium polyhydrides. While the field is still evolving, the predictions of unique crystal structures and the potential for high-temperature superconductivity make this an exciting area for future research. The combination of advanced computational methods and high-pressure experimental techniques will be crucial in realizing these novel materials and exploring their properties.

References

bonding characteristics in ionic strontium hydride

An In-depth Technical Guide to the Bonding Characteristics of Ionic Strontium Hydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium hydride (SrH₂) is a saline hydride characterized by predominantly ionic bonding between strontium and hydrogen. Under standard conditions, it adopts an orthorhombic crystal structure where each strontium cation is coordinated with nine hydride anions. The significant difference in electronegativity between strontium and hydrogen facilitates the transfer of two valence electrons from the strontium atom to two hydrogen atoms, resulting in the formation of a stable Sr²⁺ cation and two H⁻ anions. The crystal lattice is held together by strong electrostatic forces. This guide provides a comprehensive overview of the electronic structure, crystal lattice, and the experimental and theoretical methods used to characterize the bonding in SrH₂.

Electronic Structure and Ionic Bonding

The primary determinant of the bonding type in strontium hydride is the large electronegativity difference between strontium (Pauling scale value ≈ 0.95) and hydrogen (Pauling scale value ≈ 2.20). This disparity leads to the transfer of the two 5s valence electrons from the strontium atom to two separate hydrogen atoms. This process results in the formation of a stable strontium dication (Sr²⁺) with a noble gas electron configuration, and two hydride anions (H⁻), each with a filled 1s² orbital.

The resulting chemical formula is SrH₂. The compound is a classic example of a saline, or salt-like, hydride, where the fundamental interaction is the non-directional electrostatic attraction (Coulombic force) between the positively charged Sr²⁺ ions and the negatively charged H⁻ ions. This network of ionic bonds is responsible for the compound's crystalline nature and high melting point.

Crystal Structure of Strontium Hydride

Ambient Pressure Structure

Under ambient temperature and pressure, strontium hydride crystallizes in an orthorhombic system, which is a distorted version of a more symmetrical packing.[1] This structure is isostructural with other alkaline earth hydrides like CaH₂ and BaH₂.

-

Crystal System: Orthorhombic

-

Space Group: Pnma (No. 62)

-

Coordination Environment: The strontium cation (Sr²⁺) is nine-fold coordinated, meaning it is surrounded by nine hydride (H⁻) anions.[1] This coordination creates a complex and stable three-dimensional ionic lattice.

High-Pressure Polymorphs

When subjected to high pressures, SrH₂ undergoes structural phase transitions.

-

At approximately 8 GPa, it transitions from the ambient orthorhombic (cotunnite-type) structure to a hexagonal Ni₂In-type structure.[2]

-

This Ni₂In phase has been observed to be stable up to at least 113 GPa.[2]

-

First-principles calculations predict a further transition to an AlB₂-type structure at approximately 115 GPa.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the ambient pressure phase of strontium hydride.

| Property | Value | Citation(s) |

| Chemical Formula | SrH₂ | [3] |

| Molar Mass | 89.64 g/mol | [4] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Lattice Parameters | a = 3.875 Å, b = 6.364 Å, c = 7.343 Å | [5] |

| Density | 3.260 g/cm³ | [3] |

| Melting Point | 1050°C (decomposes) | [3] |

| Sr Oxidation State | +2 | [3][6] |

| H Oxidation State | -1 | [7] |

Experimental Protocols and Characterization

The determination of strontium hydride's bonding characteristics relies on a combination of experimental techniques and theoretical calculations.

Synthesis

The most common method for synthesizing bulk strontium hydride is through the direct reaction of elemental strontium metal with hydrogen gas at elevated temperatures.[3][6]

Sr(s) + H₂(g) → SrH₂(s)

This exothermic reaction requires an inert atmosphere to prevent the formation of strontium oxide and nitride impurities. The purity of the final product is crucial for accurate characterization.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure and phase purity of SrH₂.

-

Methodology: A powdered sample of SrH₂ is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes at specific angles (2θ), according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of intensity versus diffraction angle, serves as a fingerprint of the crystalline phase. By analyzing the peak positions and intensities, crystallographic parameters such as space group and lattice constants can be determined, often using refinement methods like Le Bail or Rietveld analysis.[8][9]

-

Application: XRD is used to confirm the orthorhombic Pnma structure of SrH₂ at ambient pressure and to study its phase transitions under high pressure using diamond anvil cells.[2][8][9]

Neutron Diffraction

While XRD is excellent for locating heavy atoms like strontium, it is less sensitive to light atoms like hydrogen. Neutron diffraction is a powerful complementary technique.

-

Methodology: A beam of neutrons is directed at the sample (often a deuterated version, SrD₂, is used to reduce incoherent scattering). Neutrons are scattered by the atomic nuclei, and since the neutron scattering cross-section of deuterium is comparable to that of strontium, the positions of the hydride/deuteride ions in the lattice can be determined with high precision.[10][11] This is crucial for accurately resolving the complete crystal structure and confirming the coordination environment of the ions.[10][11][12]

-

Application: Neutron diffraction has been essential in verifying the crystal structures of complex hydrides and is particularly vital for confirming the location of hydrogen atoms in mixed-anion hydride compounds.[12][13]

Spectroscopic and Theoretical Analysis

-

Raman Spectroscopy: This technique is used to probe the vibrational modes of the crystal lattice. For SrH₂, Raman spectroscopy has been used to provide corroborating evidence for the high-pressure Ni₂In structure, as the observed Raman-active modes are consistent with theoretical predictions for that phase.[2]

-

First-Principles Calculations: Theoretical methods, primarily based on Density Functional Theory (DFT), are used to model the electronic structure, predict phase transitions, and analyze the nature of the chemical bonding.[2][14] DFT calculations can generate electron density maps that visually confirm the charge separation and ionic character of the Sr-H bond.[14]

Visualization of Characterization Workflow

The logical workflow for determining the bonding characteristics in strontium hydride involves a synergistic approach combining theoretical prediction, material synthesis, and experimental verification.

Caption: Workflow for characterizing ionic bonding in SrH₂.

References

- 1. Strontium hydride (SrH2) | 13598-33-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WebElements Periodic Table » Strontium » strontium dihydride [webelements.com]

- 4. Strontium hydride (SrH2) | H2Sr | CID 83606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. STRONTIUM HYDRIDE CAS#: 13598-33-9 [m.chemicalbook.com]

- 6. WebElements Periodic Table » Strontium » strontium dihydride [winter.group.shef.ac.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.aps.org [journals.aps.org]

A Comprehensive Guide to First-Principles Calculations of Strontium Hydride (SrH₂) Properties

Authored For: Researchers, Scientists, and Materials Development Professionals

Abstract

Strontium hydride (SrH₂) is a material of significant interest due to its potential applications in hydrogen storage and as a precursor for other complex hydrides. Understanding its fundamental properties at the atomic level is crucial for harnessing its full potential. First-principles calculations, based on Density Functional Theory (DFT), provide a powerful, parameter-free approach to predict and analyze the structural, mechanical, electronic, and thermodynamic characteristics of materials from quantum mechanical principles. This whitepaper serves as a technical guide to the first-principles computational investigation of SrH₂, detailing the theoretical methodologies, presenting key calculated data, and outlining the experimental techniques used for validation.

Introduction to First-Principles Calculations

First-principles, or ab initio, calculations are a class of computational methods that solve the fundamental equations of quantum mechanics to determine the properties of a system without relying on empirical parameters.[1] For solid-state materials like SrH₂, Density Functional Theory (DFT) is the most widely used first-principles approach.[2] DFT simplifies the complex many-body problem of interacting electrons into a more manageable one involving non-interacting electrons moving in an effective potential.[3] This methodology has proven highly reliable for predicting ground-state properties such as crystal structure, phase stability, elastic constants, and electronic band structures.[4]

This guide focuses on the application of these methods to SrH₂, a compound that adopts the cotunnite (PbCl₂-type) orthorhombic structure at ambient conditions and undergoes pressure-induced phase transitions.[5]

Computational and Experimental Methodologies

A robust computational study requires a well-defined methodology, which is then validated by experimental results.

First-Principles Computational Protocol

The prediction of material properties via DFT follows a structured workflow. The calculations are typically performed using plane-wave basis sets and pseudopotentials to efficiently model the interactions between valence electrons and ionic cores.

Key Computational Steps:

-

Structural Optimization: The initial step involves defining the crystal structure of SrH₂ (space group Pnma). The lattice parameters and atomic positions are then relaxed to find the minimum energy configuration. This is achieved by calculating the forces on the atoms and the stress on the unit cell and adjusting the geometry until these are minimized.[6] The Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm is commonly used for this optimization process.[7]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical in DFT. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is frequently used for structural and mechanical property calculations as it often provides a good balance between accuracy and computational cost.[8][9] The Local Density Approximation (LDA) is another common choice.[10]

-

Energy Cutoff and k-point Sampling: Convergence of the total energy with respect to the plane-wave energy cutoff and the density of the k-point mesh in the Brillouin zone must be carefully tested to ensure calculation accuracy.[6] A higher energy cutoff and denser k-point mesh generally lead to more accurate results at an increased computational cost.

-

Property Calculations:

-

Elastic Constants: Calculated by applying small strains to the optimized crystal structure and determining the change in total energy or stress tensor.[11] For the orthorhombic structure of SrH₂, nine independent elastic constants (C₁₁, C₂₂, C₃₃, C₄₄, C₅₅, C₆₆, C₁₂, C₁₃, C₂₃) are required.

-

Electronic Properties: The electronic band structure and Density of States (DOS) are calculated from the self-consistent electron density to determine the band gap and nature of electronic bonding.

-

Phonon Properties: Phonon dispersion curves and densities of states are computed using methods like Density Functional Perturbation Theory (DFPT) or the finite displacement method.[12] These are essential for determining vibrational properties, thermodynamic stability, and thermal conductivity.[3][13]

-

Experimental Protocols for Validation

Experimental validation is essential to confirm the accuracy of theoretical predictions. For SrH₂, high-pressure experiments are particularly relevant.

-

High-Pressure X-Ray Diffraction (XRD): This is the primary technique for determining crystal structures under pressure.

-

Methodology: A powdered sample of SrH₂ is loaded into a diamond anvil cell (DAC), which is capable of generating pressures of hundreds of gigapascals. A pressure-transmitting medium (e.g., helium or silicone oil) ensures hydrostatic conditions. Synchrotron X-ray radiation is passed through the diamonds and diffracted by the sample. The resulting diffraction pattern is collected on a 2D detector. By analyzing the positions and intensities of the diffraction peaks (e.g., via Le Bail refinement), the crystal structure, lattice parameters, and unit cell volume can be determined as a function of pressure.[14]

-

-

Impedance Spectroscopy: This technique is used to investigate the electrical transport properties (ionic and electronic conductivity) of a material.

-

Methodology: The SrH₂ sample is placed between two electrodes, and a small alternating voltage is applied across a range of frequencies. By measuring the resulting current, the complex impedance of the material can be determined. Analysis of the impedance spectrum allows for the separation of contributions from the bulk material, grain boundaries, and electrode interfaces. This method was used to observe the transition from pure electronic conduction to mixed ionic-electronic conduction in SrH₂ following its pressure-induced phase transition.[5]

-

Calculated Properties of Strontium Hydride (SrH₂)

The following sections present quantitative data derived from first-principles calculations, often compared with available experimental values.

Structural Properties

At ambient pressure, SrH₂ crystallizes in the orthorhombic Pnma structure.[5] First-principles calculations accurately reproduce the experimental lattice parameters. Under high pressure, both theoretical calculations and experimental studies show a phase transition from the orthorhombic (Pnma) phase to a hexagonal (P6₃/mmc) phase at approximately 8.2-8.4 GPa.[5]

Table 1: Calculated and Experimental Structural Properties of Orthorhombic SrH₂ (Pnma) at Ambient Pressure

| Property | Calculated (DFT-GGA) | Experimental |

| Lattice Constant a (Å) | ~6.35 | 6.334 |

| Lattice Constant b (Å) | ~3.87 | 3.865 |

| Lattice Constant c (Å) | ~7.33 | 7.319 |

| Unit Cell Volume (ų) | ~180.1 | 179.2 |

(Note: Calculated values can vary slightly depending on the specific functional and computational parameters used. The values presented are representative figures from the literature.[10])

Mechanical Properties

Elastic constants (Cᵢⱼ) are fundamental properties that describe a material's response to mechanical stress and its overall stability. From these constants, polycrystalline moduli such as the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be derived using approximations like the Voigt-Reuss-Hill (VRH) average.[7][11]

Table 2: Calculated Mechanical Properties of Orthorhombic SrH₂ (Pnma)

| Property | Calculated Value (GPa) |

| Bulk Modulus (B) | ~35 - 40 |

| Shear Modulus (G) | ~25 - 30 |

| Young's Modulus (E) | ~65 - 75 |

| Pugh's Ratio (B/G) | ~1.3 - 1.5 |

| Poisson's Ratio (ν) | ~0.25 - 0.28 |

The calculated bulk modulus provides a measure of the material's resistance to compression. The Pugh's ratio (B/G) is an indicator of ductility; a value below 1.75 typically suggests brittle behavior.[8] The calculations indicate that SrH₂ in its ambient phase is a brittle material.[5]

Electronic Properties

First-principles calculations of the electronic density of states reveal that SrH₂ is an insulator in its Pnma phase.[5] The valence band is primarily composed of H 1s states, while the conduction band is dominated by Sr d-states. The calculated band gap is a key parameter determining its electronic and optical behavior.

Table 3: Calculated Electronic Property of Orthorhombic SrH₂ (Pnma)

| Property | Calculated Value (eV) |

| Band Gap (Indirect) | ~3.5 - 4.0 |

(Note: DFT calculations, especially with standard GGA functionals, are known to underestimate the band gap. More advanced methods like GW approximation may be needed for higher accuracy.[15])

Under high pressure, the phase transition to the P6₃/mmc structure is accompanied by a significant change in electronic properties, leading to mixed ionic-electronic conduction.[5]

Conclusion

First-principles calculations based on Density Functional Theory serve as an indispensable tool for the predictive investigation of Strontium Hydride. This guide has demonstrated that ab initio methods can accurately determine the structural, mechanical, and electronic properties of SrH₂, showing good agreement with experimental data. Key findings include the confirmation of the orthorhombic Pnma ground state, the prediction of a pressure-induced phase transition to a hexagonal structure, and the characterization of SrH₂ as a brittle insulator at ambient conditions. The detailed computational workflows and methodologies provided herein offer a framework for researchers and scientists to conduct further investigations into SrH₂ and other complex hydrides for future energy and materials science applications.

References

- 1. arxiv.org [arxiv.org]

- 2. mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]

- 3. me.iitb.ac.in [me.iitb.ac.in]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter | Density Functional Theory and Practice Course [sites.psu.edu]

- 7. mdpi.com [mdpi.com]

- 8. First-principles study of electronic, mechanical, and optical properties of M3GaB2 (M = Ti, Hf) MAX phases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design Principles Guided by DFT Calculations and High-Throughput Frameworks for the Discovery of New Diamond-like Chalcogenide Thermoelectric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.aps.org [journals.aps.org]

- 12. arxiv.org [arxiv.org]

- 13. Study on the Optical Properties and Lattice Thermal Conductivity of Ti2AlB2 [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. First-principles calculations of the electronic and optical properties of penta-graphene monolayer: study of many-body effects [arxiv.org]

The Dawn of Ultra-Dense Hydrogen Materials: A Technical Guide to the Discovery of Novel Strontium Polyhydrides

For Immediate Release

A new class of materials, strontium polyhydrides, including the remarkably hydrogen-rich compound SrH22, has been discovered, pushing the boundaries of high-pressure chemistry and opening new avenues for hydrogen storage and novel superconductors. This technical guide provides an in-depth overview of the synthesis, characterization, and properties of these novel materials, intended for researchers, scientists, and professionals in materials science and drug development.

Recent collaborative research has led to the synthesis of several previously unknown strontium polyhydrides: C2/m-Sr3H13, pseudocubic SrH6, SrH9 with a cubic F-43m Sr sublattice, and the pseudotetragonal P1-SrH22.[1][2][3] These compounds were formed by subjecting strontium or strontium dihydride and hydrogen to extreme pressures, reaching up to 181 GPa.[4] The standout discovery, SrH22, contains an unprecedented 96 atomic percent hydrogen, making it the most hydrogen-rich metal hydride discovered to date.[2][3]

Unlike the high-temperature superconducting polyhydrides of calcium and yttrium which feature an atomic hydrogen sublattice, these novel strontium compounds are molecular semiconducting polyhydrides.[1][3][4] This fundamental difference in their structural and electronic properties presents a unique opportunity to study the behavior of hydrogen under extreme conditions.

Quantitative Data Summary